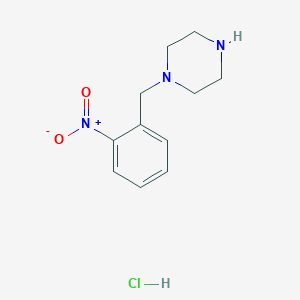![molecular formula C9H13BN2O2 B1379851 B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid CAS No. 899437-13-9](/img/structure/B1379851.png)
B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid
Vue d'ensemble
Description
Synthesis Analysis
Boronic acids and their esters, including B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid is defined by its molecular formula, C9H13BN2O2. The molecule consists of a boronic acid group attached to a pyridinyl group, which is further connected to a pyrrolidinyl group.Chemical Reactions Analysis
Boronic acids and their esters are known for their role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid has a molecular weight of 192.03 g/mol. Boronic acids and their esters are only marginally stable in water . The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Applications De Recherche Scientifique
Molecular Sensing and Recognition
Boronic acids, including derivatives similar to B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid, have been integrated into molecular sensing systems. For instance, the interaction of boronic acids with pyridine nitrogen can lead to the design of visualized sensing systems for saccharides, where changes in color indicate the presence of saccharides. The interaction enhances the sensitivity and selectivity of the sensing mechanism (Koumoto, Takeuchi & Shinkai, 1998).
Catalysis and Polymerization
Boronic acids are known for their versatility in catalysis. For example, they are involved in highly enantioselective aza-Michael additions and have shown promise in enhancing the reactivity of other molecules, indicating their potential in creating densely functionalized cyclohexanes (Hashimoto, Gálvez & Maruoka, 2015). Additionally, boronic acids are investigated for their role in living ring-opening polymerization, showing potential as metal-free biocatalysts for synthesizing polymers (Ren et al., 2015).
Supramolecular Chemistry and Coordination Polymers
Boronic acids are key components in the formation of complex molecular structures. They contribute to the formation of dinuclear complexes and molecular boxes, exhibiting unique structural properties and potential applications in molecular engineering and design (Dreos et al., 2001). Furthermore, they are used to create macrocycles and coordination polymers, illustrating their ability to form diverse supramolecular aggregates and complexes (Salazar-Mendoza et al., 2013).
Chemical Synthesis and Reactions
Boronic acids play a significant role in chemical synthesis and reactions. They are instrumental in Suzuki cross-coupling reactions, allowing the synthesis of functionalized heteroarylpyridine derivatives and contributing to the formation of novel ring systems (Smith et al., 2008). They are also crucial in the design and synthesis of boronic-acid-labeled molecules, which have potential applications in molecular biology and pharmacology (Lin et al., 2007).
Crystal Synthesis and Structural Analysis
The salts of pyridinium boronic acids are used in crystal synthesis, showing the ability to form hydrogen-bonded supermolecules and demonstrating unique structural properties (Kara et al., 2006). These compounds offer insights into crystallography and material science, providing a deeper understanding of molecular interactions and assembly.
Safety And Hazards
While specific safety data for B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid was not found, general safety data for boronic acids indicate that they can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(5-pyrrolidin-2-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12-14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKKWWWIOOMLQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2CCCN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



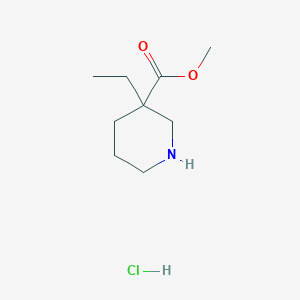
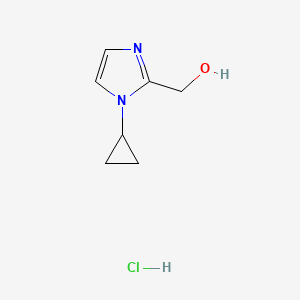
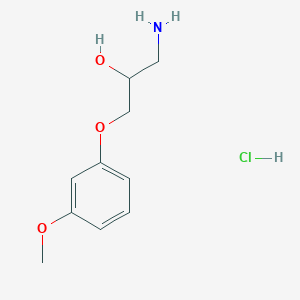
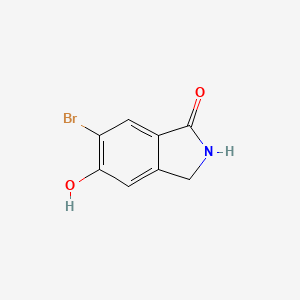
![5-Bromoimidazo[2,1-b][1,3]thiazole](/img/structure/B1379779.png)
![Thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1379780.png)
![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1379781.png)
![[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1379783.png)


![tert-butyl N-[6-(methylamino)hexyl]carbamate](/img/structure/B1379788.png)
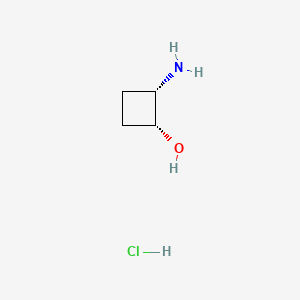
![N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1379790.png)
